Dodeca-4,6-diynoic acid
Overview
Description
Dodeca-4,6-diynoic acid is a naturally occurring compound found in certain plant species, particularly within the Asteraceae family. It is an alkylamide, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic properties, including anti-inflammatory and antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-4,6-diynoic acid typically involves the coupling of appropriate alkyne precursors under specific reaction conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar catalytic processes as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dodeca-4,6-diynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding epoxide or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits bioactivity, making it a subject of interest in studies related to cell signaling and metabolic pathways.
Medicine: Its anti-inflammatory and antimicrobial properties suggest potential therapeutic applications in treating infections and inflammatory conditions.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of dodeca-4,6-diynoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines and modulate immune responses. The compound may also interfere with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Dodeca-2E,4E-dienoic acid isobutylamide
- Undeca-2E,4E-dienoic acid isobutylamide
- Tetradeca-2E,4E,8Z-trienoic acid isobutylamide
Uniqueness
Dodeca-4,6-diynoic acid is unique due to its specific diynoic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .
Properties
IUPAC Name |
dodeca-4,6-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-5,10-11H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGJNRXCKRRARM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CC#CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50639864 | |
Record name | Dodeca-4,6-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100256-61-9 | |
Record name | Dodeca-4,6-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50639864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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